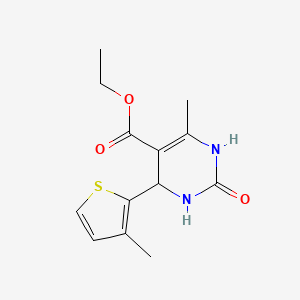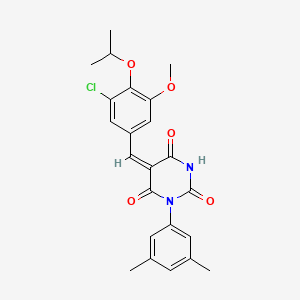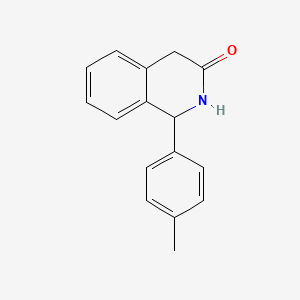![molecular formula C14H23N3O2S B4923853 N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)methanesulfonamide](/img/structure/B4923853.png)
N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)methanesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a small molecule inhibitor that targets specific enzymes and receptors in the body, making it a promising candidate for the treatment of various diseases.
作用機序
The mechanism of action of N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)methanesulfonamide involves the inhibition of specific enzymes and receptors in the body. It works by binding to the active site of these enzymes and receptors, preventing them from carrying out their normal functions. This leads to a reduction in the activity of the enzymes and receptors, which in turn leads to a reduction in the symptoms of various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune system. It has also been shown to have neuroprotective effects and can reduce the symptoms of neurodegenerative diseases.
実験室実験の利点と制限
The advantages of using N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)methanesulfonamide in lab experiments include its specificity and potency. It has been shown to have a high affinity for its target enzymes and receptors, making it an effective inhibitor. However, its limitations include its high cost and the difficulty in synthesizing and purifying the compound.
将来の方向性
There are numerous future directions for the study of N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)methanesulfonamide. One area of research is the development of more efficient and cost-effective synthesis methods. Another area of research is the identification of new therapeutic applications for the compound. Additionally, further studies are needed to fully understand the biochemical and physiological effects of the compound and its mechanism of action.
Conclusion:
In conclusion, this compound is a promising chemical compound with potential therapeutic applications. Its specificity and potency make it an effective inhibitor of various enzymes and receptors, making it a promising candidate for the treatment of cancer, inflammation, and autoimmune diseases. Further research is needed to fully understand its mechanism of action and to identify new therapeutic applications for the compound.
合成法
The synthesis of N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)methanesulfonamide involves a series of chemical reactions that require specialized equipment and expertise. The first step involves the preparation of the starting materials, which are commercially available. The second step involves the reaction of the starting materials with various reagents to form the desired compound. The final step involves purification and isolation of the compound using techniques such as chromatography.
科学的研究の応用
N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)methanesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to have inhibitory effects on various enzymes and receptors, making it a promising candidate for the treatment of cancer, inflammation, and autoimmune diseases. Studies have also shown that it has potential as a neuroprotective agent and can be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
N-[[2-[cyclohexyl(methyl)amino]pyridin-3-yl]methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2S/c1-17(13-8-4-3-5-9-13)14-12(7-6-10-15-14)11-16-20(2,18)19/h6-7,10,13,16H,3-5,8-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZYPYGDCRZENIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C2=C(C=CC=N2)CNS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-{[1-(3-fluorophenyl)-3-(5-methyl-2-furyl)-1H-pyrazol-4-yl]methyl}-1-piperazinyl)pyrazine](/img/structure/B4923781.png)


![2-(5-{4-[(4-chlorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B4923807.png)
![N~2~-benzyl-N~1~-(tert-butyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4923808.png)
![N-(2-methoxyethyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B4923819.png)
![N~2~-(2-fluorophenyl)-N~1~-(3-methoxypropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4923830.png)
![11-isopropyl-11-azatetracyclo[6.5.2.0~2,7~.0~9,13~]pentadeca-2,4,6-triene-10,12,14-trione](/img/structure/B4923833.png)
![5,6-dichloro-2-[2-oxo-2-(1-piperidinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4923847.png)
![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-methyl-N-phenylacetamide](/img/structure/B4923852.png)

![methyl 1-adamantyl[(4-methoxybenzoyl)amino]acetate](/img/structure/B4923869.png)
![4-{2-[2-(2,4-dimethylphenoxy)ethoxy]ethyl}morpholine](/img/structure/B4923877.png)